5-bromo-1-ethyl-3-(3-methylbenzyl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
5-BROMO-1-ETHYL-3-[(3-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE: is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-BROMO-1-ETHYL-3-[(3-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylbenzyl bromide and 1-ethylindole.
Bromination: The bromination of 1-ethylindole is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Condensation Reaction: The brominated intermediate is then subjected to a condensation reaction with 3-methylbenzyl bromide in the presence of a base such as potassium carbonate (K2CO3) to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex indole derivatives.
- Employed in the development of new synthetic methodologies.
Biology:
- Studied for its potential antiviral, anticancer, and antimicrobial activities.
- Investigated for its role in modulating biological pathways and interactions with cellular targets.
Medicine:
- Explored for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
- Evaluated for its pharmacokinetic properties and bioavailability.
Industry:
- Utilized in the production of pharmaceuticals and agrochemicals.
- Applied in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 5-BROMO-1-ETHYL-3-[(3-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
- 1-ETHYL-3-[(3-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE
- 5-BROMO-1-METHYL-3-[(3-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE
Comparison:
- Structural Differences: The presence of the bromine atom at the 5-position in 5-BROMO-1-ETHYL-3-[(3-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE distinguishes it from other similar compounds.
- Biological Activity: The bromine atom can influence the compound’s biological activity, potentially enhancing its potency or selectivity towards specific targets.
- Chemical Reactivity: The bromine atom also affects the compound’s reactivity in chemical reactions, making it a versatile intermediate for further modifications .
Properties
Molecular Formula |
C18H18BrNO |
---|---|
Molecular Weight |
344.2 g/mol |
IUPAC Name |
5-bromo-1-ethyl-3-[(3-methylphenyl)methyl]-3H-indol-2-one |
InChI |
InChI=1S/C18H18BrNO/c1-3-20-17-8-7-14(19)11-15(17)16(18(20)21)10-13-6-4-5-12(2)9-13/h4-9,11,16H,3,10H2,1-2H3 |
InChI Key |
RRENEEYNYDYLDB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)CC3=CC=CC(=C3)C |
Origin of Product |
United States |
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